![molecular formula C22H15Cl B8243430 2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B8243430.png)
2-(2-Chloro-[1,1'-biphenyl]-4-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-[1,1’-biphenyl]-4-yl)naphthalene is an organic compound that belongs to the class of chlorinated biphenyls and naphthalenes. This compound is characterized by the presence of a naphthalene ring substituted with a 2-chloro-[1,1’-biphenyl]-4-yl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-[1,1’-biphenyl]-4-yl)naphthalene typically involves the chlorination of biphenyl followed by a coupling reaction with naphthalene. The chlorination of biphenyl can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 2-chlorobiphenyl is then subjected to a coupling reaction with naphthalene under conditions that may include the use of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-[1,1’-biphenyl]-4-yl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of biphenyl and naphthalene derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of biphenyl derivatives with different substituents.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced biphenyl and naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-[1,1’-biphenyl]-4-yl)naphthalene is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studying the effects of chlorinated biphenyls on biological systems.
Medicine: Investigating potential therapeutic applications and toxicological effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-[1,1’-biphenyl]-4-yl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include oxidative stress, disruption of cellular membranes, and interference with signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobiphenyl: A simpler chlorinated biphenyl with similar chemical properties.
2-Chloronaphthalene: A chlorinated naphthalene with similar reactivity.
1,1’-Biphenyl: The parent compound without the chlorine substitution.
Uniqueness
2-(2-Chloro-[1,1’-biphenyl]-4-yl)naphthalene is unique due to its combined structural features of both biphenyl and naphthalene rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
2-(3-chloro-4-phenylphenyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl/c23-22-15-20(12-13-21(22)17-7-2-1-3-8-17)19-11-10-16-6-4-5-9-18(16)14-19/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZWMDZGTFMPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC4=CC=CC=C4C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
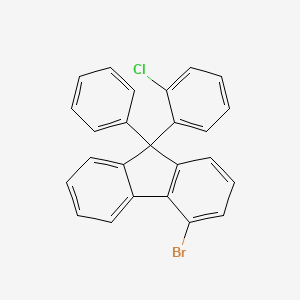
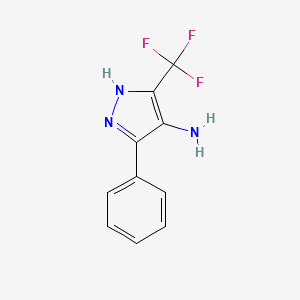


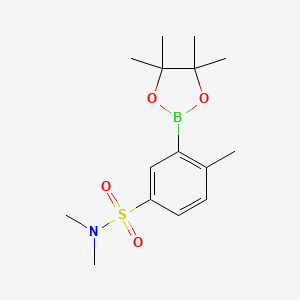
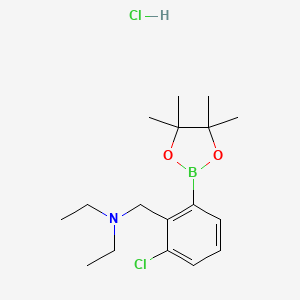
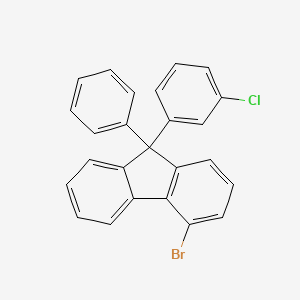
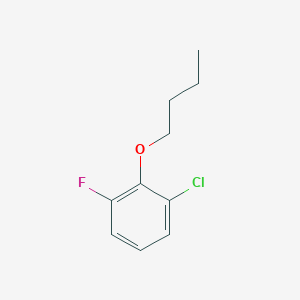
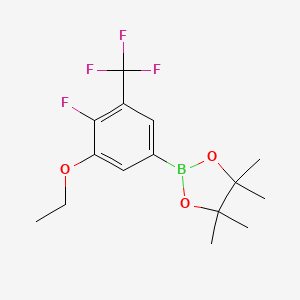
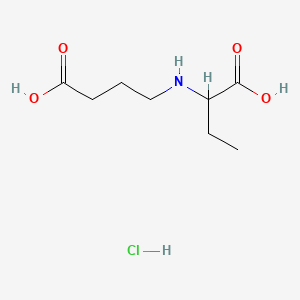
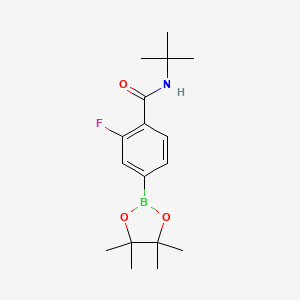
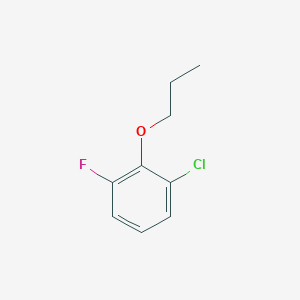
![Ethanone, 1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8243421.png)

